10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound classified under the furochromones. This compound features a unique molecular structure characterized by a bromophenyl group, a methyl group, and a tetrahydrobenzo[c]furo[3,2-g]chromenone core. The specific arrangement of these functional groups contributes to its distinct chemical and physical properties, making it a subject of interest in various scientific research fields such as medicinal chemistry and organic synthesis .
The synthesis of 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. The process often requires the use of catalysts, solvents, and controlled temperature and pressure conditions to optimize yield and purity. Common methods include:
Industrial production may utilize batch or continuous flow processes to enhance efficiency and sustainability .
The molecular formula of 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is , with a molecular weight of approximately 409.3 g/mol. The structural data includes:
Property | Value |
---|---|
Molecular Formula | C22H17BrO3 |
Molecular Weight | 409.3 g/mol |
IUPAC Name | 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-benzofuro[6,5-c]isochromen-5-one |
InChI Key | CMWWQNFMTXTBPZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)Br |
This data demonstrates the compound's complexity and highlights its potential for diverse chemical reactivity .
10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions:
Common solvents used in these reactions include dichloromethane and ethanol. The choice of reagents and conditions significantly influences the reaction outcomes .
The mechanism of action for 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors:
Understanding these interactions is crucial for exploring its potential therapeutic applications .
The physical properties of 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one include:
Chemical properties include:
These properties are essential for determining its handling and storage requirements in laboratory settings .
10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific applications:
The compound's diverse applications underscore its significance in both academic research and industrial contexts .
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8